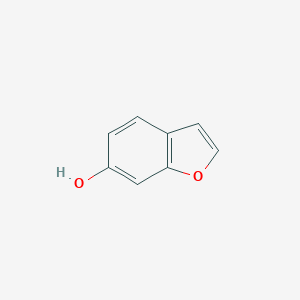

6-Hydroxybenzofuran

説明

特性

IUPAC Name |

1-benzofuran-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJMVWURCUYFFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157281 | |

| Record name | 6-Hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13196-11-7 | |

| Record name | 6-Hydroxybenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013196117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxybenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Benzofuranol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKN9D4QN36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

Benzofuran-6-ol, also known as 6-Benzofuranol or 6-Hydroxybenzofuran, is a compound that has been found to have significant biological activities. They have been found to be active towards different clinically approved targets.

Mode of Action

It has been suggested that to exhibit antibacterial activity, it is essential that benzofuran contains halogens, nitro, and hydroxyl groups at positions 4, 5, and 6. This suggests that the hydroxyl group at the 6th position in Benzofuran-6-ol may play a crucial role in its interaction with its targets.

Biochemical Pathways

Benzofuran compounds are known to have a wide range of therapeutic potentials, including antibacterial, antifungal, anti-inflammatory, analgesic, anti-depressant, anticonvulsant, anti-tumor, anti-hiv, anti-diabetic, anti-tuberculosis, anti-oxidation, among others.

Pharmacokinetics

It has been noted that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing.

Result of Action

Some substituted benzofurans have been shown to have dramatic anticancer activities. This suggests that Benzofuran-6-ol may also have significant effects on cell growth.

生化学分析

Biochemical Properties

Benzofuran-6-ol has been shown to interact with proteins in biochemical reactions. For instance, benzofuran derivatives have been found to interact with bovine serum albumin (BSA), a model protein. The interaction between benzofuran derivatives and BSA can alter the secondary structure of the serum albumin, leading to different consequences in terms of BSA thermal stability.

Cellular Effects

Benzofuran-6-ol and its derivatives have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These activities suggest that Benzofuran-6-ol can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Benzofuran-6-ol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, benzofuran derivatives have been found to interact with nucleic acids, interfere with the amyloid peptide aggregation and cancer cell cycle.

生物活性

6-Hydroxybenzofuran is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Overview of this compound

This compound is a benzofuran derivative that exhibits various pharmacological properties. The benzofuran scaffold is recognized for its potential in drug development, particularly as a basis for synthesizing compounds with antimicrobial, anti-inflammatory, and anticancer activities .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives.

Synthesis and Evaluation of Antimicrobial Derivatives

A study synthesized a series of this compound-3(2H)-one derivatives and evaluated their antibacterial and antifungal activities. The results indicated that certain derivatives with halogen substituents exhibited significant antimicrobial activity against various bacterial strains. For instance, compounds with fluorine, bromine, and hydrogen substituents showed the highest activity, with minimum inhibitory concentrations (MIC) ranging from 12 to 25 μg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | Substituent | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |

|---|---|---|---|

| 1 | Fluorine | 12 | 15 |

| 2 | Bromine | 20 | 25 |

| 3 | Hydrogen | 18 | 22 |

Molecular Docking Studies

Molecular docking studies have been conducted to identify potential targets for these compounds. One study indicated that the most active derivatives might inhibit N-myristoyltransferase (NMT), an enzyme critical for microbial virulence . This suggests a mechanism through which these compounds exert their antimicrobial effects.

Anticancer Activity

This compound has also been investigated for its anticancer properties. A review highlighted that benzofuran derivatives possess significant antitumor activity, with some compounds showing selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study: Antitumor Activity

In a specific case study involving the synthesis of novel benzofuran derivatives, it was found that certain compounds demonstrated potent inhibition of tumor cell proliferation in vitro. For example, one derivative exhibited an IC50 value of 5 μM against breast cancer cell lines, indicating strong potential for further development as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. Compounds derived from this scaffold have shown efficacy in reducing inflammatory markers in various models, suggesting potential therapeutic applications in inflammatory diseases .

科学的研究の応用

Antimicrobial Activity

6-Hydroxybenzofuran and its derivatives have shown promising antimicrobial properties. Research indicates that benzofuran derivatives can effectively combat various pathogens, including bacteria and fungi. For instance:

- Antitubercular Activity : Compounds derived from this compound have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. One study reported a derivative with an IC50 of 38 nM against the mycobacterial protein tyrosine phosphatase B (mPTPB), which is crucial for the survival of the bacteria in macrophages .

- Antibacterial Properties : A series of 3-methanone-6-substituted-benzofuran derivatives were tested against multiple bacterial strains, including E. coli and S. aureus. Compounds with hydroxyl groups at the C-6 position demonstrated excellent antibacterial activity, with MIC values ranging from 0.78 to 3.12 μg/mL .

Anticancer Applications

The anticancer potential of this compound has been extensively studied:

- Inhibition of Cancer Cell Proliferation : Benzofuran derivatives have been shown to inhibit cancer cell growth by targeting specific signaling pathways. For example, a derivative was found to inhibit the serine-threonine kinase AKT signaling pathway in lung adenocarcinoma cells, leading to reduced cell proliferation and increased apoptosis .

- Targeting Metastasis : Research has highlighted the role of benzofuran derivatives in inhibiting urokinase-type plasminogen activator (uPA), a key factor in cancer metastasis. A study demonstrated that this compound derivatives could serve as potent uPA inhibitors, enhancing their anticancer efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for developing more effective derivatives:

- Substituent Influence : The position and type of substituents on the benzofuran ring significantly affect biological activity. For instance, halogen substitutions at specific positions have been correlated with increased cytotoxicity against cancer cells .

- Hybrid Structures : Combining benzofuran with other pharmacophores has resulted in hybrid compounds that exhibit enhanced biological activities, making them valuable candidates for drug development .

Synthesis and Development

The synthesis of this compound has evolved significantly:

- Robust Synthesis Protocols : Recent advancements have led to improved synthetic methods for producing this compound derivatives. A four-step one-pot synthesis has been developed to streamline the process, enhancing yield and efficiency .

- Scale-Up Production : Methods for scaling up the synthesis of this compound have been optimized, facilitating its availability for research and potential clinical applications .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Tuberculosis Treatment : A study focused on synthesizing benzofuran derivatives as mPTPB inhibitors showed significant promise in reversing immune response alterations caused by M. tuberculosis, indicating potential therapeutic benefits in treating tuberculosis .

- Cancer Research : In vivo studies demonstrated that certain benzofuran derivatives could significantly reduce tumor growth in murine models without adverse effects on body weight or vital organ size, highlighting their potential as safe anticancer agents .

類似化合物との比較

Comparison with Structural Analogs

Structural Isomerism and Bioactivity

Moracin C and Iso-Moracin C

- Moracin C : 2-[3′,5′-Dihydroxy-4′-(3-methylbut-2-enyl)phenyl]-6-hydroxybenzofuran.

- Iso-Moracin C : Positional isomer with a 3-methylbut-1-enyl substituent.

- Key Findings :

- Moracin C exhibits superior antioxidant activity in redox-related assays compared to its isomer, attributed to the double bond position in the prenyl group, which influences electron delocalization .

- Both compounds inhibit tyrosinase, but iso-moracin C shows reduced potency, highlighting the role of substituent geometry in enzyme interaction .

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran (TN2672)

- Structure : Additional hydroxyl groups at the 2′ and 4′ positions on the phenyl ring.

- Bioactivity :

Pharmacological Derivatives

- 6-MAPB and 6-APB : Psychoactive benzofurans with N-methyl and N-propyl substitutions. Used in forensic research due to their serotonin-releasing effects .

- Ambofuranol: 6-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)-3-methoxy-5-prenylbenzofuran. Exhibits antifungal activity, with prenyl and methoxy groups enhancing lipid membrane penetration .

Data Table: Key Structural and Functional Comparisons

準備方法

Reaction Steps and Conditions

The most efficient method, reported by Gallou et al., involves a four-step, one-pot process for synthesizing 6-hydroxybenzofuran-3-carboxylic acid, a closely related analogue. Although the target compound differs by the carboxylic acid substituent, the core benzofuran formation mechanism is directly applicable. The sequence proceeds as follows:

-

Friedel-Crafts Acylation : A substituted resorcinol derivative reacts with chloroacetic acid under acidic conditions to form a ketoester intermediate.

-

Cyclization : Intramolecular esterification under heat (80–100°C) generates the benzofuran skeleton.

-

Demethylation : A hydroxyl group is introduced at the 6-position via boron tribromide-mediated cleavage of a methoxy protecting group.

-

Decarboxylation (optional): For non-carboxylic acid variants, thermal or acidic decarboxylation removes the 3-carboxylic acid group.

Optimization Strategies

Outcomes

| Parameter | Value |

|---|---|

| Overall Yield | 40% |

| Purity | >99% (HPLC) |

| Reaction Time | 24–36 hours |

This method’s scalability was demonstrated at the 100-g scale, with no column chromatography required for purification.

Pechmann Condensation Approach

Synthetic Route

A traditional yet adaptable pathway involves Pechmann condensation, as detailed in a multistep protocol for this compound derivatives. The process comprises:

-

Coumarin Formation : Resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid at 0°C for 24 hours, yielding a coumarin intermediate.

-

Ring Contraction : Hydrolysis with 10% NaOH at 100°C rearranges the coumarin into a benzofuran precursor.

-

Functionalization : Carbodiimide-mediated coupling introduces substituents at the 2-position.

Limitations

-

Byproduct Formation : Overhydrolysis at elevated temperatures (>110°C) generated resorcinol degradation products, necessitating strict temperature control.

Enamine Alkylation and Reduction Strategy

Methodology

A less conventional route, adapted from CYP2A6 inhibitor synthesis, employs enamine chemistry:

-

Enamine Formation : Cyclohexanone reacts with pyrrolidine to generate a nucleophilic enamine.

-

Alkylation : Ethyl 2-bromopropionate alkylates the enamine, forming a tetrahydrobenzofuranone intermediate.

-

Aromatization : DDQ (dichlorodicyanobenzoquinone) oxidizes the tetrahydrobenzofuranone to the fully aromatic benzofuran.

-

Hydroxylation : Directed ortho-metalation with LDA (lithium diisopropylamide) introduces the 6-hydroxy group.

Key Advances

Challenges

-

Sensitivity to Moisture : The enamine intermediate required anhydrous conditions, complicating large-scale production.

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the most reliable synthetic routes for 6-Hydroxybenzofuran, and how can purity be ensured?

A two-step synthesis strategy involves cyclization of dihydroxyacetophenone derivatives followed by selective reduction using lithium borohydride (LiBH₄). This method achieves regioselective formation of this compound with yields up to 85% . To ensure purity, post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) are recommended .

Q. How can researchers characterize the antioxidant activity of this compound derivatives?

Radical scavenging assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests, are standard. For example, 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran exhibits IC₅₀ values of 5.2 µM in mushroom tyrosinase inhibition assays, measured via UV-Vis spectroscopy at 475 nm . Ensure solvent controls (e.g., DMSO <1% v/v) to avoid interference.

Q. What pharmacological targets are associated with this compound scaffolds?

These compounds show affinity for serotonin receptors (e.g., 5-HT, 5-HT) and nicotinic acetylcholine receptors (nAChRs). Competitive binding assays using radiolabeled ligands (e.g., H-ketanserin for 5-HT) and functional assays (calcium flux or electrophysiology) are critical for evaluating subtype selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor affinities of this compound analogs?

Discrepancies often arise from assay conditions (e.g., cell lines, ligand concentrations). Standardize protocols using HEK293 cells transfected with human receptors and validate results with orthogonal methods (e.g., fluorescence-based vs. radiometric assays). For example, Appiani et al. (2022) resolved conflicting nAChR data by comparing α4β2 vs. α7 subtypes under matched ionic conditions .

Q. What strategies optimize the synthesis of this compound for scale-up without compromising yield?

Transition-metal-catalyzed methods, such as palladium-mediated Suzuki-Miyaura coupling, improve scalability. Kitamura et al. (2012) achieved 90% yield using Pd(OAc)₂/XPhos catalysts in toluene/water biphasic systems . Microwave-assisted synthesis (150°C, 20 min) reduces reaction time by 70% compared to traditional heating .

Q. How do substituent positions on the benzofuran core influence pharmacological activity?

Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., -OH at C6) enhance serotonin receptor binding, while bulky substituents at C2 reduce off-target effects. Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER force field) correlate meta-hydroxylation with stabilized hydrogen bonds in 5-HT active sites .

Q. What in silico tools are recommended for predicting metabolic pathways of this compound derivatives?

Use SwissADME or ADMET Predictor™ to estimate phase I/II metabolism. For example, glucuronidation at the C6 hydroxyl group is predicted as the primary detoxification pathway, validated via LC-MS/MS analysis of human liver microsome incubations .

Methodological Guidance for Data Analysis

Q. How should researchers address variability in antioxidant assay data across studies?

Normalize results to positive controls (e.g., ascorbic acid for DPPH) and report IC₅₀ values with 95% confidence intervals. Statistical tools like ANOVA with post-hoc Tukey tests can identify significant differences between derivatives. Bian et al. (2017) reduced variability by pre-incubating samples in the dark for 30 min before spectrophotometric readings .

Q. What techniques validate the stability of this compound under physiological conditions?

Simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) stability assays, analyzed via HPLC-UV at 254 nm, confirm compound integrity over 24 hours. Degradation products can be identified using QTOF-MS .

Handling Ethical and Data Challenges

Q. How can researchers reconcile open-data mandates with privacy concerns in pharmacological studies?

Implement de-identification protocols (e.g., removing patient metadata) and use controlled-access repositories (e.g., Zenodo). For in vitro data, share anonymized raw datasets (e.g., Excel files with compound IDs only) alongside metadata schemas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。